molecular formula C27H48 B057355 Coprostane CAS No. 481-20-9

Coprostane

Cat. No. B057355
CAS RN: 481-20-9
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-CJPSHIORSA-N
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Description

Coprostane, also known as 5β-cholestane, is a steroid and a parent compound of a variety of steroid derivatives, such as ecdysone and coprostanol . It is an organic compound that belongs to the family of steroids, molecules present in all forms of life and essential to a multitude of biological processes .


Molecular Structure Analysis

The molecular formula of Coprostane is C27H48 . It is characterized by a distinct structural arrangement, comprising a fused cyclopentaperhydrophenanthrene ring system . This lends the compound unique chemical and physical properties which make it particularly suited for its varied applications .


Physical And Chemical Properties Analysis

Coprostane has a molecular weight of 372.67 . It is characterized by a distinct structural arrangement, comprising a fused cyclopentaperhydrophenanthrene ring system . This lends the compound unique chemical and physical properties which make it particularly suited for its varied applications .

Scientific Research Applications

1. Catalytic Reduction Studies

Coprostane has been used in studies related to the catalytic reduction of Epicholesterol β-Oxide . The formation of Coprostane, 6β-Coprostanol, and 3α, 6β-Coprostanediol by the catalytic reduction of Epicholesterol β-Oxide has been documented .

2. Proton Magnetic Resonance Identification

Coprostane has been used in proton magnetic resonance identification and discrimination of stereoisomers of C27 steroids using lanthanide shift reagents . This method is useful in distinguishing clearly between the isomeric pairs differing only in the geometry of a functional group and/or of the NB-ring junction in the steroid skeleton .

3. Archaeological Studies

The presence of coprostanol, a metabolite of coprostane, has been used to identify archaeological features such as cesspits . This application provides valuable insights into the historical human activities and living conditions .

4. Landscape Activities

Coprostane, through its metabolite coprostanol, has been used to identify landscape activities like manuring . This helps in understanding the agricultural practices of the past .

5. Human Population Reconstructions

Variations in the concentration of coprostanol over time can be used to create human population reconstructions within a specific depositional environment . This application is particularly useful in the field of paleodemography .

6. Stereochemical Studies

Coprostane has been used in stereochemical studies of C27 stanols and stanones . These studies are important for understanding the structure and stereochemistry of many biologically important steroids and terpenoids .

Future Directions

Despite the immense potential of Coprostane as a biomarker, several challenges persist. Its detection and quantification in complex matrices like soil, water, and fossil fuels require highly specialized techniques and instruments .

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-CJPSHIORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025616
Record name Coprostane
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URL https://comptox.epa.gov/dashboard/DTXSID501025616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid
Record name Coprostane
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Record name 5beta-Cholestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Coprostane

CAS RN

481-20-9
Record name 5β-Cholestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-20-9
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Record name Coprostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209
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Record name Coprostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPROSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
890
Citations
E Staple, M Whitehouse - The Journal of Organic Chemistry, 1959 - ACS Publications
(1) This W'ork was done during the tenure of an Established Investigatorship of the American Heart Association. prostane-3 a, 7, 12 a, 24-tetrol (III) labeled at C27 with carbon-14 was …
Number of citations: 14 pubs.acs.org
P Bovicelli, A Gambacorta, P Lupattelli, E Mincione - Tetrahedron letters, 1992 - Elsevier
A Highly Regio- and Stereoselective C, Oxyfunctionalization of Coprostane Steroids by Dioxiranes: an Improved Access to Progesto … Consequently, we investigated la and lb …
Number of citations: 36 www.sciencedirect.com
H SENO - Proceedings of the Japan Academy, 1956 - jstage.jst.go.jp
… obtained from the fistula bile of guinea pig injected with trihydroxycoprostane and G3, which obtained from the fistula bile of guinea pig injected with trihydroxy-24-methyl-coprostane …
Number of citations: 14 www.jstage.jst.go.jp
Y Urushibara, K Mori - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
… but no coprostane derivatives6, 7). Hence, the formation of the coprostane derivatives in the … of hydrogen will lead to the formation of coprostane derivatives. Shoppee et al.) observed a …
Number of citations: 16 www.journal.csj.jp
I Scheer, E Mosettig - Journal of the American Chemical Society, 1955 - ACS Publications
In the course of a study of the stereochemistry of the D, E and F rings of steroidal sapogenins, we prepared various deoxy derivatives of these sapogenins by tosylation and subsequent …
Number of citations: 7 pubs.acs.org
MW Whitehouse, E Staple… - The Journal of …, 1961 - pubmed.ncbi.nlm.nih.gov
… Oxidation of 3 alpha, 7 alpha, 12 alpha-trihydroxy-coprostane, 3 alpha, 7 alpha, 12 alpha-trihydroxy-24-ketocoprostane, and 3 alpha, 7 alpha, 12 alpha, 24-tetrahydroxycoprostane by rat liver mitochondria …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
H SENO - Proceedings of the Japan Academy, 1955 - jstage.jst.go.jp
… C 77.3:1 H 11.61 5) Triketo-24-methyl-coprostane To a solution of 100 mg of trihydroxy-24-methyl-coprostane in 20 ml of glacial acetic acid, 2.5 ml of 10 per cent solution of chromic acid …
Number of citations: 7 www.jstage.jst.go.jp
S ENOMOTO - The Journal of biochemistry, 1962 - jstage.jst.go.jp
… 7ƒ¿, 12ƒ¿, 26-tetrahydroxy-25-Dcoprostane. … indicate that these animal species, toad and rodent, have a similar enzyme system capable of converting trihydroxycoprostane to …
Number of citations: 10 www.jstage.jst.go.jp
SG Lee - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
… 4 Coprostane (1), which has a same skeletal fragment as … perform the complete assignment of the coprostane (1). Although there … -13 NMR spectrum of the coprostane (1) by using two-…
Number of citations: 2 koreascience.kr
R Balsiger, D Jones, J Montgomery - The Journal of Organic …, 1959 - ACS Publications
In an attempt to c. R= Li d. R= C6H5CH2 prepare a compound which might interfere with this carbamoylationreaction, we synthesized the magnesium salt of diethyl-carbamoyl …
Number of citations: 42 pubs.acs.org

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